5-Chloro-2-(trifluoromethyl)nicotinaldehyde
Description
Properties
Molecular Formula |
C7H3ClF3NO |
|---|---|
Molecular Weight |
209.55 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-3H |
InChI Key |
GCDHUFMYBJASRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 5-Chloro-2-(trifluoromethyl)nicotinic acid.
Reduction: 5-Chloro-2-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agrochemicals
5-Chloro-2-(trifluoromethyl)nicotinaldehyde serves as an important intermediate in the synthesis of herbicides and fungicides. For example:
- Fluazinam : This compound is a potent fungicide derived from trifluoromethylpyridine derivatives. It exhibits higher efficacy compared to traditional chlorine-based fungicides due to its unique mechanism of action that interferes with respiration in fungi .
- Fluazifop-butyl : Another herbicide that utilizes the trifluoromethyl moiety for enhanced herbicidal activity against perennial grass weeds. The incorporation of this functional group significantly improves the compound's performance compared to non-fluorinated analogs .
Pharmaceuticals
The compound's unique structure allows it to interact with biological targets effectively:
- Antibacterial Agents : Research indicates that derivatives of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound in antibiotic development .
- Clinical Trials : Several derivatives containing the trifluoromethylpyridine structure are currently undergoing clinical trials, indicating the compound's relevance in modern medicinal chemistry .
Table 1: Synthesis Yields of Key Intermediates
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorination of 3-trifluoromethylpyridine | 62 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Direct chlorination and fluorination | High |
Table 2: Applications in Agrochemicals and Pharmaceuticals
| Application Type | Compound Name | Activity/Use |
|---|---|---|
| Herbicide | Fluazinam | Fungicide with high efficacy |
| Herbicide | Fluazifop-butyl | Selective herbicide for grass weeds |
| Antibiotic | Various derivatives | Active against MRSA |
Case Study 1: Fluazinam Development
Fluazinam was developed as a novel fungicide leveraging the trifluoromethylpyridine structure. Its introduction into the market resulted from extensive research demonstrating its superior performance over existing fungicides, particularly in controlling resistant fungal strains.
Case Study 2: Antibacterial Activity
A recent study explored the antibacterial properties of a derivative of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde against MRSA. The findings indicated significant activity, prompting further investigation into its mechanism and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
The following compounds share the nicotinaldehyde backbone but differ in substituent type, position, or functional groups:
Table 1: Structural and Functional Comparisons
Biological Activity
5-Chloro-2-(trifluoromethyl)nicotinaldehyde is a compound of interest in medicinal and agricultural chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
5-Chloro-2-(trifluoromethyl)nicotinaldehyde belongs to the class of trifluoromethyl-substituted pyridines. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and interaction with biological targets. The presence of chlorine further modifies its electronic characteristics, enhancing its potential biological activity.
Antimicrobial Properties
Research indicates that trifluoromethyl-substituted pyridines exhibit significant antimicrobial activity. For instance, compounds in this class have shown higher fungicidal activity compared to their chlorinated counterparts. Specifically, studies have demonstrated that derivatives of trifluoromethylpyridine can effectively inhibit various fungal strains, suggesting potential applications in agricultural fungicides .
Antiviral Activity
5-Chloro-2-(trifluoromethyl)nicotinaldehyde shares structural similarities with known antiviral agents such as tipranavir, which targets the HIV protease enzyme. The trifluoromethyl group enhances binding affinity and selectivity towards viral proteins, making it a candidate for further investigation as an antiviral agent .
The mechanism underlying the biological activity of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific enzymes and receptors. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize transition states in enzymatic reactions, potentially leading to inhibition or modulation of enzymatic activity .
Synthesis
The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through various methods, including:
- Condensation Reactions : Utilizing precursors such as 5-chloronicotinic acid and trifluoroacetaldehyde.
- Cross-Coupling Techniques : Employing palladium-catalyzed reactions to introduce the trifluoromethyl group onto the pyridine ring .
Study 1: Antifungal Activity Assessment
A study evaluated the antifungal efficacy of several trifluoromethylpyridine derivatives against common fungal pathogens. The results indicated that compounds with the trifluoromethyl group exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to non-fluorinated analogs.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5-Chloro-2-(trifluoromethyl)nicotinaldehyde | 10 | High |
| Non-fluorinated analog | 50 | Moderate |
This highlights the enhanced biological activity imparted by fluorination.
Study 2: Antiviral Potential
In another investigation, researchers explored the antiviral properties of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde against HIV-1. The compound demonstrated effective inhibition of viral replication at submicromolar concentrations, indicating its potential as a lead compound for antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
